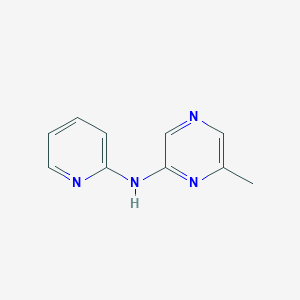

![molecular formula C9H8N4O2S B2982884 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 1146299-24-2](/img/structure/B2982884.png)

2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

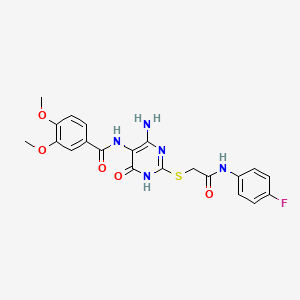

The compound “2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid” is a complex organic molecule that incorporates a tetrazole ring . Tetrazoles are nitrogen-rich heterocycles that have both electron-donating and electron-withdrawing properties . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides . The tetrazole ring allows facile attachment of a variety of groups to the carbon atom at the five position and substitution on nitrogen at the N1 and N3 positions . Over the past decades, many linked or bridged tetrazole derivatives have been developed through the rational combination of tetrazole and substituents such as NN–, –NH–, –C(O)–, –C–C–, and azole rings .Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often confirmed by single-crystal X-ray diffraction . The solid-state structures of compounds are analyzed using IR, EA, DSC and multinuclear NMR spectroscopy (1H, 13C and 15N) .Chemical Reactions Analysis

Tetrazoles have been found to exhibit a wide range of chemical reactions. For example, UV-laser irradiation at 245 nm of a 2-(1H-tetrazol-1-yl)thiophene isolated in an argon matrix led to photocleavage of the tetrazole ring, with elimination of N2 and formation of the corresponding thiophen-2-ylcarbodiimide .Physical And Chemical Properties Analysis

Tetrazoles are known for their high density, which is advantageous for certain applications . For example, one compound exhibited a surprisingly high density of 1.91 g cm−3 at 100 K (1.86 g cm−3 at 298 K) . Its detonation velocity (9017 m s−1) is considerably superior to those of RDX (8795 m s−1), which suggests it is a competitive high-energy-density material .Applications De Recherche Scientifique

Luminescent Materials

Research on stilbenecarboxylic acids, tetrazolylstilbenes, and dithienothiophene derivatives demonstrates their potential in forming luminescent materials. These compounds exhibit strong blue or blue–green photoluminescence in solution, although fluorescence in solid state is significantly quenched. Their ability to form non-covalent complexes with an imidazoline base, leading to flat, disk-like shapes with close molecular contacts, underscores their application in the development of luminescent supramolecular assemblies (Osterod et al., 2001).

Metal-Organic Frameworks (MOFs) for Sensing and Removal of Environmental Contaminants

Thiophene-based MOFs have been constructed using a new linear thiophene-functionalized dicarboxylic acid. These MOFs exhibit remarkable luminescent properties, making them efficient sensory materials for detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Furthermore, they show promise in the removal of pesticides, demonstrating their potential in environmental remediation applications (Zhao et al., 2017).

Antimicrobial Activities

A series of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit notable effectiveness against various microbial strains, including methicillin-resistant Staphylococcus aureus. The promising antimicrobial properties of these derivatives highlight their potential in the development of new antibacterial agents (Kathiravan et al., 2017).

Mécanisme D'action

Target of Action

Tetrazoles, a key component of the compound, are known to interact with various receptors due to their ability to mimic carboxylic acids . They are often used as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Mode of Action

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities of tetrazoles , the compound may have diverse effects at the molecular and cellular level.

Orientations Futures

The exploration of new energetic derivatives based on the tetrazole ring continues as a key method in developing environmentally friendly materials . The physicochemical properties of linked-tetrazole derivatives can be easily altered by modifying the linking group . Therefore, it is of considerable value to expand the number of these for the construction of high energetic tetrazoles .

Propriétés

IUPAC Name |

2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c14-9(15)7-5-2-1-3-6(5)16-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUWLBYPDYPHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)O)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2982806.png)

![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)

![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)